![molecular formula C12H18N2 B1618905 1-[(1S)-Phenylethyl]piperazine CAS No. 759457-60-8](/img/structure/B1618905.png)

1-[(1S)-Phenylethyl]piperazine

説明

1-[(1S)-Phenylethyl]piperazine, also known as 1-phenethylpiperazine (PEP), is a chemical compound that belongs to the class of piperazine derivatives. PEP is a synthetic compound that has been used in various scientific research studies due to its unique properties.

科学的研究の応用

Therapeutic and Diagnostic Applications in Oncology

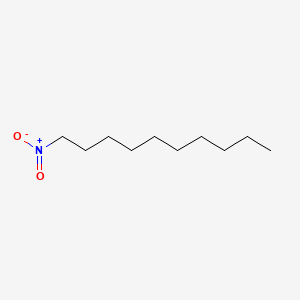

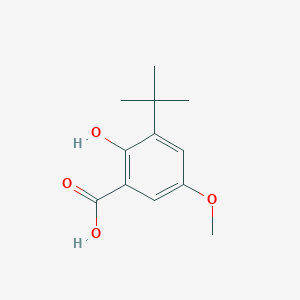

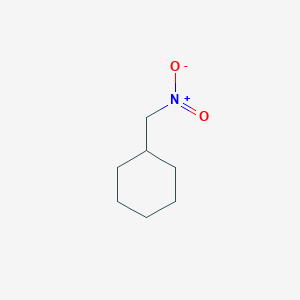

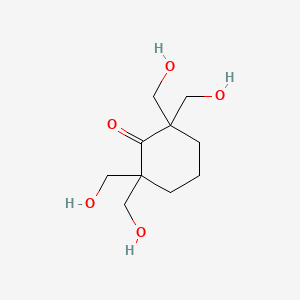

- Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), with reduced lipophilicity, have been explored for potential use as positron emission tomography (PET) radiotracers in oncology. The study found that certain chiral analogues exhibit substantial affinity for receptor subtypes, suggesting their utility in therapeutic and/or diagnostic applications (Abate et al., 2011).

Antidepressant Development

- The oxidative metabolism of Lu AA21004, a novel antidepressant, involves various cytochrome P450 enzymes. This comprehensive metabolic profile supports its development for treating major depressive disorders, highlighting the compound's pharmacokinetic properties (Hvenegaard et al., 2012).

Antimicrobial and Antifungal Activities

- Piperazine derivatives have shown significant in vitro antimicrobial and antifungal activities, demonstrating their potential as novel therapeutic agents against bacterial and fungal infections (Rajkumar et al., 2014).

Fluorescent Probes for Biochemical Analysis

- 9-Piperazine substituted perylene-3,4-dicarboximide has been developed as a fluorescent probe for ratiometric analysis, useful in the detection of double-stranded DNA in aqueous solutions. This application is particularly relevant in biochemical and medical research for studying genetic material (Huang & Tam-Chang, 2011).

Neuropharmacology and Treatment of Depression

- Lu AA21004 acts as a multimodal compound for the treatment of major depressive disorder, showing promise in enhancing the release of several neurotransmitters. This illustrates the compound's potential in developing new treatments for depression and anxiety disorders (Mørk et al., 2012).

Spectroscopic Analysis for Chemical Characterization

- Spectroscopic investigation of 1-(2-methoxyphenyl) piperazine and 1-(2-chlorophenyl) piperazine provides insights into their structure and electronic properties, aiding in the rational design of related compounds for therapeutic use (Prabavathi et al., 2015).

作用機序

Target of Action

The primary target of 1-[(1S)-Phenylethyl]piperazine is the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

1-[(1S)-Phenylethyl]piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .

Pharmacokinetics

It’s known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The primary result of 1-[(1S)-Phenylethyl]piperazine’s action is the paralysis of parasites, allowing the host body to easily remove or expel the invading organism . This is due to the compound’s action on the GABA receptors, leading to hyperpolarization and subsequent paralysis .

特性

IUPAC Name |

1-[(1S)-1-phenylethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14/h2-6,11,13H,7-10H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBNQKSXWAIBKN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355567 | |

| Record name | 1-[(1S)-Phenylethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1S)-Phenylethyl]piperazine | |

CAS RN |

759457-60-8 | |

| Record name | 1-[(1S)-Phenylethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N-[4-[(4-aminophenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B1618843.png)